molecular formula C20H22N4O4S B11316104 N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide

N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11316104
M. Wt: 414.5 g/mol
InChI Key: WRYRUZGWZTYAFP-UHFFFAOYSA-N
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Description

N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylsulfamoyl group, a methoxyphenyl group, and a pyrazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzyl and dimethylsulfamoyl groups. One common method involves the reaction of 3-(dimethylsulfamoyl)-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The benzyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • N-Benzyl-3-(dimethylsulfamoyl)benzamide
  • N-Benzyl-3-(dimethylsulfamoyl)-4-methylbenzoate
  • N-Benzyl-3-(dimethylsulfamoyl)-4-chlorobenzamide

Uniqueness

What sets N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, can enhance its reactivity and interaction with biological targets .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-benzyl-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H22N4O4S/c1-24(2)29(26,27)19-11-15(9-10-18(19)28-3)16-12-17(23-22-16)20(25)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

WRYRUZGWZTYAFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

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